1-[3-(4-isopropylphenyl)acryloyl]azepane
Description
1-[3-(4-Isopropylphenyl)acryloyl]azepane is a synthetic organic compound featuring an azepane ring (a seven-membered saturated amine ring) conjugated via an acryloyl group to a 4-isopropylphenyl moiety. This structure combines the steric bulk of the isopropyl group with the electronic properties of the acryloyl linker, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15(2)17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12,15H,3-6,13-14H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVYHMXXODCLR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share a structural motif with 1-[3-(4-isopropylphenyl)acryloyl]azepane. Key examples include:
Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones (MCF-7 Breast Cancer Cells)
| Compound Name | IC₅₀ (μg/mL) | Key Structural Features |
|---|---|---|
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4) | 22.41 | 4-Isopropylphenyl, bromophenyl substituent |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Compound 1) | 1,484.75 | Chlorophenyl, p-tolyl substituent |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3) | 42.22 | Bromophenyl, p-tolyl substituent |
Curcumin Analogs with Acryloyl Moieties
Curcumin derivatives, such as (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d), share the α,β-unsaturated ketone system but differ in their cyclic backbone:
Azepane-Based Derivatives
Other azepane-containing compounds demonstrate the versatility of this scaffold:
Table 3: Comparison of Azepane Derivatives
| Compound Name | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|
| This compound | 283.39 | Acryloyl, 4-isopropylphenyl | Potential anticancer agent |
| 1-[3-(2-Thienyl)acryloyl]azepane | 235.35 | Acryloyl, thienyl | Unspecified pharmacological use |
| 1-(Pyridin-3-yl)azepane (2.3ac) | 176.26 | Pyridinyl | Synthetic intermediate |
- Key Insight : The substitution of the 4-isopropylphenyl group (vs. thienyl or pyridinyl) significantly alters electronic and steric properties. For example, the thienyl group in 1-[3-(2-thienyl)acryloyl]azepane may enhance π-π stacking interactions, whereas the isopropyl group favors hydrophobic interactions .
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